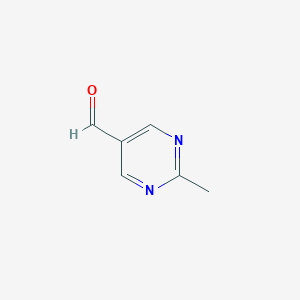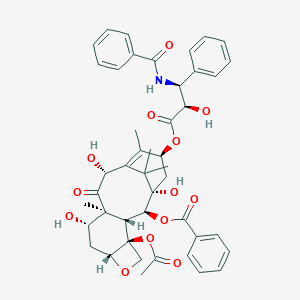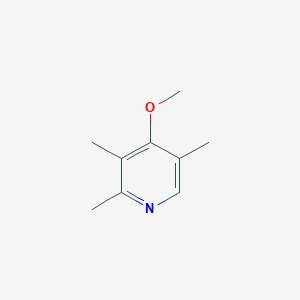
4-甲氧基-2,3,5-三甲基吡啶
描述
Synthesis Analysis
4-Methoxy-2,3,5-trimethylpyridine is synthesized through a multistep process that includes condensation, nitration, methoxylation, acylation, and hydrolysis, among other steps. One route involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, followed by several transformation steps leading to the target compound with an overall yield of 43% (Mittelbach et al., 1988). Another method reports a synthesis from 2,3,5-trimethylpyridine by N-oxidation, nitration, methoxylation, acylation, and hydrolysis, achieving an overall yield of 63.6% (Dai Gui, 2004).
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,3,5-trimethylpyridine and related compounds has been extensively studied, revealing interactions that influence the compound's physical and chemical properties. For example, studies on similar structures have demonstrated the effect of methoxy groups on the geometry of the benzene ring, highlighting significant deformations due to steric hindrance, which can be supported by crystal structure studies and ab initio calculations (Krygowski et al., 1994).
Chemical Reactions and Properties
4-Methoxy-2,3,5-trimethylpyridine undergoes various chemical reactions that are essential for its utility as a chemical building block. For instance, its reactions include but are not limited to, N-oxidation, nitration, methoxylation, acylation, and hydrolysis, as part of its synthesis process. Additionally, it can be used for the p-Methoxybenzylation of hydroxy groups, a reaction that proceeds under mild conditions to give high yields of the corresponding PMB ethers (Nakano et al., 2001).
科学研究应用
电极涂层材料: 4-甲氧基-2,3,5-三甲基吡啶的衍生物,特别是一种三噻吩衍生物,已被研究作为复杂金属离子的电极涂层材料,提供了更窄的分子轨道能隙 (Zanardi et al., 2006)。
抑制胃酸化合物: 这种化合物是抑制胃酸的重要组成部分。一项研究提出了一种新的高效合成途径,总产率为43% (Mittelbach et al., 1988)。
与亲核试剂的相互作用: 甲氧基-3,5-二硝基吡啶,包括4-甲氧基-2,3,5-三甲基吡啶,与二甲基亚砜中的甲氧基离子发生相互作用。这产生了σ配合物,其中4-甲氧基化合物更稳定 (Biffin et al., 1970)。
神经药理学研究: [14C]3-甲氧基-4-氨基吡啶,一种相关化合物,已被研究其对小鼠儿茶酚胺分泌和兴奋的影响,在海马、丘脑核和皮层中主要积累 (Berger et al., 1989)。
钾通道阻滞剂: 新型4-氨基吡啶衍生物,包括与4-甲氧基-2,3,5-三甲基吡啶相关的化合物,显示出在多发性硬化症治疗和成像中的潜力,其中某些衍生物比其他衍生物显著更有效 (Rodríguez-Rangel et al., 2019, 2020)。
化学合成与分析: 几项研究集中在合成各种衍生物和分析4-甲氧基-2,3,5-三甲基吡啶,探讨其作为其他化合物的构建块以及与不同化学物质的相互作用的潜力 (Urošević et al., 2022; Xu Bao-cai, 2004; Walters & Shay, 1995; Sammakia & Hurley, 2000)。
作用机制
Target of Action
4-Methoxy-2,3,5-trimethylpyridine is primarily used as a building block for the synthesis of compounds with gastric-acid inhibiting activity . .
Mode of Action
It is known to be a key component in the synthesis of certain gastric-acid inhibiting compounds
Biochemical Pathways
Given its role in the synthesis of gastric-acid inhibiting compounds , it may be involved in pathways related to gastric acid production and regulation.
Result of Action
As a component in the synthesis of gastric-acid inhibiting compounds
安全和危害
The compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
未来方向
属性
IUPAC Name |
4-methoxy-2,3,5-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-10-8(3)7(2)9(6)11-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDJUYQEMKHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148915 | |
| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,3,5-trimethylpyridine | |
CAS RN |
109371-19-9 | |
| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109371199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,3,5-trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 4-methoxy-2,3,5-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-methoxy-2,3,5-trimethylpyridine a valuable building block in medicinal chemistry?
A1: 4-Methoxy-2,3,5-trimethylpyridine serves as a crucial starting point for synthesizing compounds with the potential to inhibit gastric acid production [, ]. This is valuable because excessive gastric acid secretion can lead to conditions like peptic ulcers and gastroesophageal reflux disease (GERD). While the exact mechanism of action isn't detailed in the provided research, the presence of the specific structural motif provided by this molecule likely contributes to binding interactions with target proteins involved in gastric acid regulation.
Q2: Can you describe a key step in the synthesis of 4-methoxy-2,3,5-trimethylpyridine highlighted in the research?
A2: One important step involves the selective hydrogenolysis of 2,4-dichloro-3,5,6-trimethylpyridine (9a) under acidic conditions. This reaction specifically replaces only one chlorine atom with hydrogen, leading to the formation of 4-chloro-2,3,5-trimethylpyridine (11) []. This selectivity is crucial because it allows for the subsequent introduction of the methoxy group at the desired position.
Q3: How does the research describe the conversion of 4-chloro-2,3,5-trimethylpyridine (11) to the final desired compound?
A3: The research outlines a nucleophilic substitution reaction where 4-chloro-2,3,5-trimethylpyridine (11) reacts with methoxide ion (CH3O-) []. This substitution replaces the chlorine atom with the methoxy group, ultimately yielding 4-methoxy-2,3,5-trimethylpyridine. This newly introduced methoxy group can significantly influence the molecule's overall polarity and its ability to interact with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


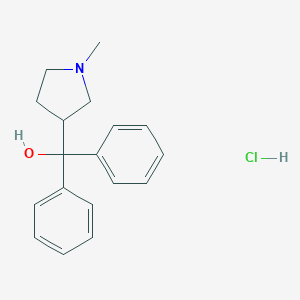
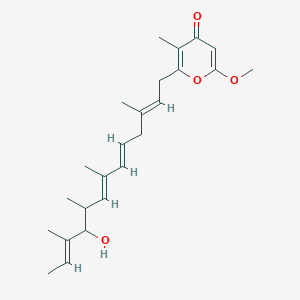

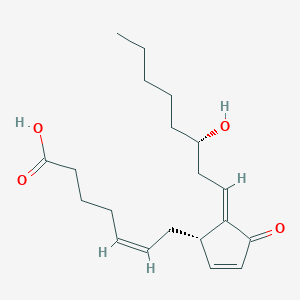
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)

